molecular formula C8H9FN2 B2706086 6-Fluoro-2,3-dihydro-1H-indol-1-amine CAS No. 120212-25-1

6-Fluoro-2,3-dihydro-1H-indol-1-amine

Cat. No.: B2706086
CAS No.: 120212-25-1
M. Wt: 152.172
InChI Key: YXFBUHKJKDIRRN-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydro-1H-indol-1-amine is a derivative of indole . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which are similar to this compound, involves strategies like transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of this compound is C8H8FN . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Indole derivatives, like this compound, undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property makes them useful in various chemical reactions.


Physical and Chemical Properties Analysis

Indole is a crystalline colorless compound with specific odors . It is highly soluble in water and other polar solvents . The presence of a positive charge on either of two nitrogen atoms shows two equivalent tautomeric forms .

Scientific Research Applications

Metabolism and Disposition in Humans

The metabolism and disposition of N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, a compound related to 6-Fluoro-2,3-dihydro-1H-indol-1-amine, were explored to understand its pharmacokinetics and pharmacodynamics. This study provides insights into the oxidative deamination processes and renal excretion mechanisms of similar fluoro-indol compounds, highlighting their potential in therapeutic applications (Shaffer et al., 2008).

Brain Imaging with PET Tracers

18F-MK-6240, a PET tracer targeting neurofibrillary tangles (NFTs), demonstrates the utility of fluoro-indol derivatives in diagnosing and understanding the progression of Alzheimer's disease. This study showcases the ability of such compounds to bind selectively to NFTs in vivo, offering a promising tool for clinical diagnosis and the study of neurodegenerative diseases (Lohith et al., 2018).

Evaluation of Carcinogenic Exposure

Research on the presence of carcinogenic heterocyclic amines in urine demonstrates the broader implications of fluoro-indol compounds in assessing human exposure to potential carcinogens through diet. Such studies are crucial for understanding the metabolic processing of harmful substances and their epidemiological impact (Ushiyama et al., 1991).

Diagnostic Applications in Neurology

The use of 6-fluorodopa (6-FD) with PET imaging provides valuable information on the dopaminergic system in humans and monkeys, demonstrating the role of fluoro-indol derivatives in diagnosing and monitoring neurological disorders, such as Parkinson's disease. This work illustrates the potential of these compounds in enhancing the understanding of neurological conditions and their treatments (Calne et al., 1985).

Absorption, Distribution, Metabolism, and Excretion Studies

Investigations into the ADME properties of novel fluoro-indol compounds, such as KAE609 in the treatment of malaria, underline the therapeutic potential and pharmacological challenges of these substances. Understanding their metabolic pathways and excretion mechanisms is essential for developing effective and safe medications (Huskey et al., 2016).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 6-Fluoro-2,3-dihydro-1H-indol-1-amine and similar compounds could have promising future applications in various fields, particularly in drug development.

Properties

IUPAC Name

6-fluoro-2,3-dihydroindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-7-2-1-6-3-4-11(10)8(6)5-7/h1-2,5H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFBUHKJKDIRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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